molecular formula C8H9BrN2 B1525386 6-bromo-2,3-dihydro-1H-isoindol-5-amine CAS No. 1306603-70-2

6-bromo-2,3-dihydro-1H-isoindol-5-amine

Cat. No. B1525386
M. Wt: 213.07 g/mol
InChI Key: WZLBPYWHULGMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,3-dihydro-1H-isoindol-5-amine, also known as BDI, is an organic compound belonging to the class of isoindoles. It is a heterocyclic aromatic compound that possesses a five-membered ring with two nitrogen atoms, one oxygen atom, one carbon atom and a bromine atom. BDI has been studied extensively in recent years due to its diverse applications in the fields of medicinal chemistry, biochemistry, and chemical biology.

Scientific Research Applications

Selective Amination Catalysis

  • A study by Ji, Li, and Bunnelle (2003) discussed the use of a palladium-Xantphos complex for the selective amination of polyhalopyridines, including compounds similar to 6-bromo-2,3-dihydro-1H-isoindol-5-amine. This process yielded a high isolated yield and excellent chemoselectivity, indicating its potential in synthesizing specific amines (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Regioselective Oxidative Amination

  • Edstrom and Jones (1995) explored the regioselective oxidative amination of certain indolequinones, highlighting the use of bromine and amines in synthesizing specific isomers. This approach is relevant to understanding the chemistry of compounds like 6-bromo-2,3-dihydro-1H-isoindol-5-amine (E. Edstrom & Zachary R. Jones, 1995).

Synthesis of Benzimidazoles

  • Lygin and Meijere (2009) reported the reaction of o-Bromophenyl isocyanide with primary amines under CuI catalysis, leading to the formation of benzimidazoles. This study is significant for understanding the reactions involving brominated compounds similar to 6-bromo-2,3-dihydro-1H-isoindol-5-amine (A. Lygin & A. Meijere, 2009).

Antimalarial Activity

Palladium-Catalyzed Reactions

  • Cho and Ren (2009) discussed the palladium-catalyzed carbonylative cyclization of 2-bromobenzaldehyde with primary amines, leading to isoindolin-1-ones. This finding is relevant for the synthesis of compounds structurally related to 6-bromo-2,3-dihydro-1H-isoindol-5-amine (C. Cho & W. Ren, 2009).

properties

IUPAC Name

6-bromo-2,3-dihydro-1H-isoindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-1-5-3-11-4-6(5)2-8(7)10/h1-2,11H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLBPYWHULGMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2CN1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2,3-dihydro-1H-isoindol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-2,3-dihydro-1H-isoindol-5-amine
Reactant of Route 2
6-bromo-2,3-dihydro-1H-isoindol-5-amine
Reactant of Route 3
Reactant of Route 3
6-bromo-2,3-dihydro-1H-isoindol-5-amine
Reactant of Route 4
6-bromo-2,3-dihydro-1H-isoindol-5-amine
Reactant of Route 5
6-bromo-2,3-dihydro-1H-isoindol-5-amine
Reactant of Route 6
6-bromo-2,3-dihydro-1H-isoindol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.